

Technical Support Center: Purification of 1,1-Difluoroethane (HFC-152a)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1,1-Difluoroethane

Cat. No.: B1215649

[Get Quote](#)

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of **1,1-Difluoroethane** (HFC-152a) from reaction byproducts.

Frequently Asked Questions (FAQs)

Q1: What are the common byproducts in the synthesis of **1,1-Difluoroethane**?

A1: The byproducts largely depend on the synthetic route used.

- Hydrofluorination of Vinyl Chloride: The reaction product typically contains unreacted vinyl chloride, hydrogen fluoride (HF), byproduct hydrogen chloride (HCl), and small amounts of other organic compounds like 1-chloro-1-fluoroethane and vinyl fluoride.[\[1\]](#) High-boiling point polymers and oily substances can also form, leading to fouling of the reactor.[\[2\]](#)
- Hydrofluorination of Acetylene: This process can generate byproducts such as vinyl fluoride, unreacted acetylene, water, and tar.[\[3\]](#)[\[4\]](#)

Q2: Why is it difficult to separate vinyl chloride from **1,1-Difluoroethane** using conventional distillation?

A2: Vinyl chloride and **1,1-Difluoroethane** form an azeotrope or an azeotrope-like composition, especially when the concentration of **1,1-Difluoroethane** is high.[\[1\]](#)[\[2\]](#) This makes their separation by conventional distillation challenging or even impossible under certain conditions.

Q3: What methods can be used to purify **1,1-Difluoroethane**?

A3: Several methods are employed for the purification of **1,1-Difluoroethane**:

- Extractive Distillation: This is a highly effective method for separating the vinyl chloride azeotrope. It involves using an extractive agent to alter the relative volatilities of the components.[\[1\]](#)
- Conventional Distillation: Suitable for removing impurities that do not form azeotropes with **1,1-Difluoroethane**.[\[1\]](#)
- Scrubbing: Acidic byproducts like HCl and HF can be removed by washing the gas stream with water or an alkaline solution.[\[5\]](#)
- Adsorption: Activated carbon can be used to adsorb **1,1-Difluoroethane**, which can be a viable purification step.[\[6\]](#)

Troubleshooting Guides

Problem 1: Poor separation of vinyl chloride from **1,1-Difluoroethane**.

Possible Cause	Suggested Solution
Azeotrope formation	Implement extractive distillation. Select an appropriate extractive agent from aliphatic hydrocarbons, chlorocarbons, or alcohols. [1]
Incorrect distillation parameters	Optimize the distillation column's operating conditions, including temperature, pressure, and reflux ratio.
High concentration of vinyl chloride	Consider a pre-purification step to reduce the bulk of the vinyl chloride before the final distillation.

Problem 2: Catalyst deactivation and reactor fouling.

Possible Cause	Suggested Solution
Coking on the catalyst surface	Optimize reaction conditions (temperature, pressure, reactant ratios) to minimize coke formation. Consider catalysts with improved stability. [2]
Formation of high-boiling polymers	Implement a two-step synthesis method to improve conversion and reduce the formation of polymeric byproducts. [2]
Presence of water in the feed	Ensure the use of anhydrous reactants, as water can react with hydrogen fluoride to form corrosive liquids and contribute to catalyst deactivation. [3]

Data Presentation

Table 1: Typical Impurities in Crude 1,1-Difluoroethane

Synthesis Route	Common Impurities	Typical Concentration Range
Hydrofluorination of Vinyl Chloride	Vinyl Chloride, Hydrogen Chloride, Hydrogen Fluoride, 1-chloro-1-fluoroethane, Vinyl Fluoride	100 ppm - several %
Hydrofluorination of Acetylene	Vinyl Fluoride, Acetylene, Water, Tar	25-27% (Vinyl Fluoride) [4]

Table 2: Extractive Distillation Parameters for Vinyl Chloride Removal

Extractive Agent Class	Boiling Point Range	Relative Efficacy
Aliphatic Hydrocarbons	10°C to 120°C	Good
Chlorocarbons	10°C to 120°C	Better
Alcohols	10°C to 120°C	Best
Higher activity coefficient ratios indicate better separation efficiency. [1]		

Experimental Protocols

Protocol 1: Purification of **1,1-Difluoroethane** by Extractive Distillation

Objective: To separate vinyl chloride from **1,1-Difluoroethane**.

Materials:

- Crude **1,1-Difluoroethane** containing vinyl chloride.
- Extractive agent (e.g., an alcohol with a boiling point between 60°C and 100°C).
- Extractive distillation column with a suitable number of theoretical stages.

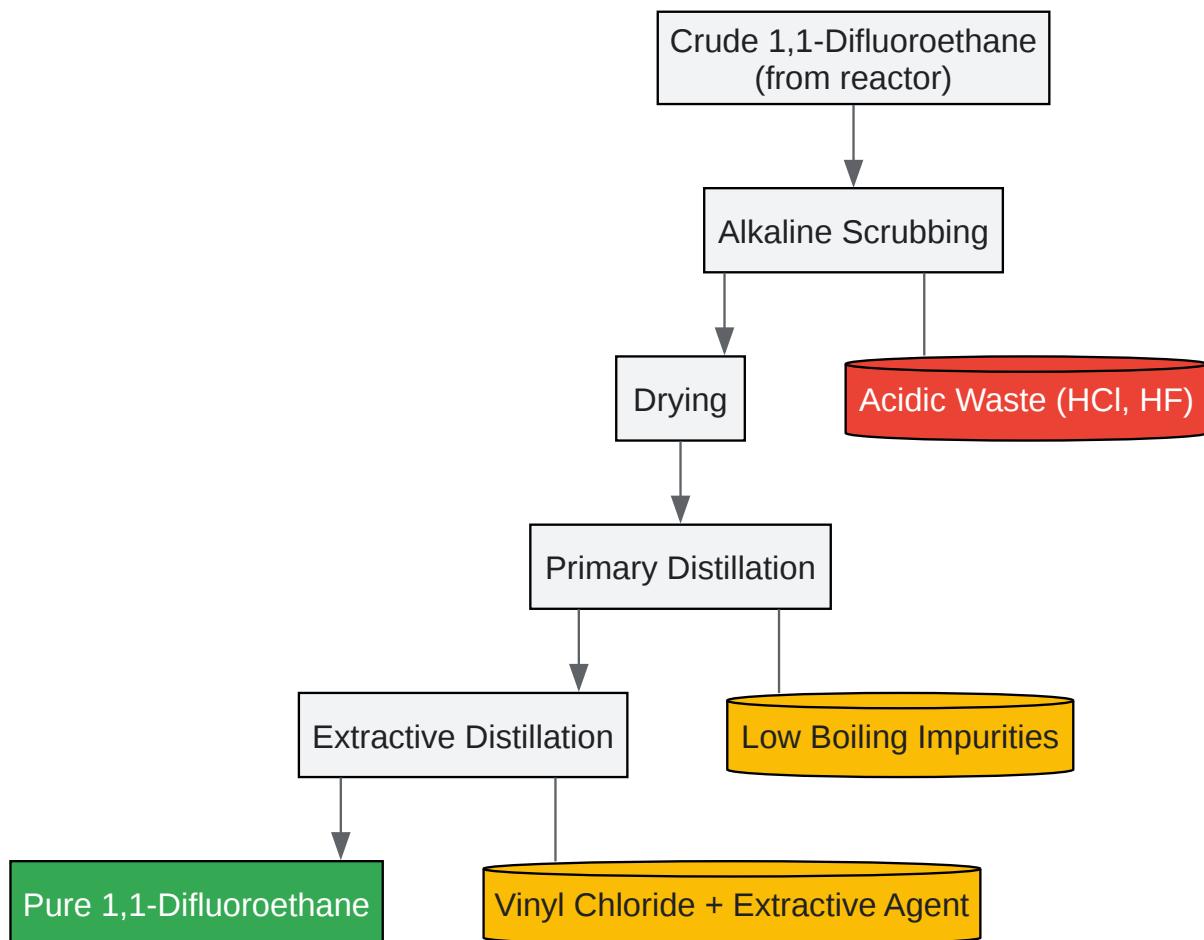
Procedure:

- Feed the crude **1,1-Difluoroethane** mixture into the extractive distillation column.
- Introduce the chosen extractive agent into the column.
- Operate the column under conditions that allow the extractive agent to selectively increase the volatility of the vinyl chloride.
- Collect the more volatile component (vinyl chloride and extractive agent) from the top of the column.

- Recover the purified **1,1-Difluoroethane**, now substantially free of vinyl chloride, from the bottom of the column.[1]
- The extractive agent can be separated from the vinyl chloride and recycled.

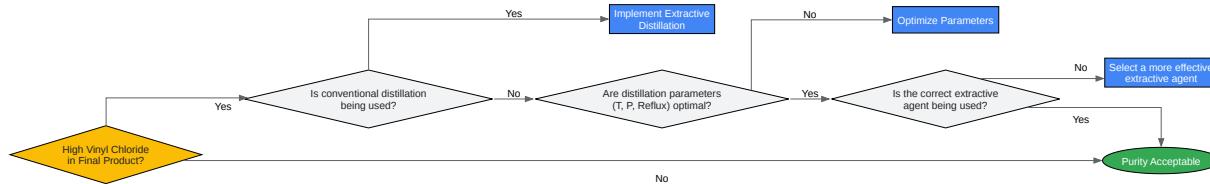
Protocol 2: Removal of Acidic Impurities by Alkaline Scrubbing

Objective: To remove hydrogen chloride (HCl) and hydrogen fluoride (HF) from the crude product stream.


Materials:

- Crude **1,1-Difluoroethane** gas stream.
- Aqueous alkaline solution (e.g., sodium hydroxide or potassium hydroxide solution).
- Gas scrubbing tower.

Procedure:


- Pass the crude gas stream through the scrubbing tower.
- Introduce the alkaline solution into the tower, ensuring counter-current flow to maximize contact between the gas and the liquid.
- The acidic gases (HCl and HF) will react with the alkaline solution to form salts, which are removed from the gas phase.
- The purified gas stream, free of acidic impurities, exits the top of the tower.
- Monitor the pH of the scrubbing solution and replenish as necessary.

Visualizations

[Click to download full resolution via product page](#)

Caption: General purification workflow for **1,1-Difluoroethane**.

[Click to download full resolution via product page](#)

Caption: Troubleshooting for vinyl chloride contamination.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. WO1998019982A1 - Process for the purification of 1,1-difluoroethane - Google Patents [patents.google.com]
- 2. 1,1-Difluoroethane: Properties, Production process and Uses_Chemicalbook [chemicalbook.com]
- 3. CN103920484A - Catalyst for hydrofluorination reaction of acetylene to prepare vinyl fluoride and 1,1-difluoroethane, and preparation method and application thereof - Google Patents [patents.google.com]
- 4. GB1587830A - Process for producing 1,1-difluoroethylene - Google Patents [patents.google.com]

- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Technical Support Center: Purification of 1,1-Difluoroethane (HFC-152a)]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1215649#purification-of-1-1-difluoroethane-from-reaction-byproducts>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com